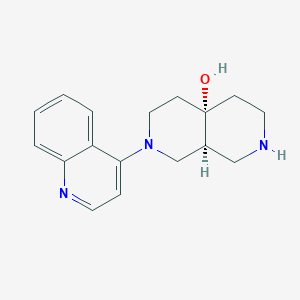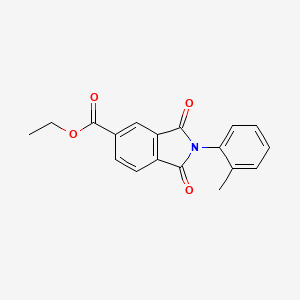![molecular formula C16H23N3O3 B5632747 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor in the brain. This results in the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway and the cAMP signaling pathway. The activation of these pathways leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects, anti-tumor effects, and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor and the delta-opioid receptor. However, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide also has some limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, including further investigation into its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Additionally, the potential for abuse and addiction should be further studied to determine the safety and efficacy of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide as a potential therapeutic agent.
Synthesemethoden
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with 2-methoxyaniline, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with 3-oxopropylamine to yield 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancers. In immunology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-5-3-2-4-13(14)18-15(20)8-11-19-9-6-12(7-10-19)16(17)21/h2-5,12H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJXAHTZLZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)

![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)
![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)
![4-ethyl-6-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5632757.png)